molecular formula C16H8Br2 B158639 1,6-Dibromopyrene CAS No. 27973-29-1

1,6-Dibromopyrene

Cat. No. B158639
CAS RN: 27973-29-1
M. Wt: 360.04 g/mol
InChI Key: JRCJYPMNBNNCFE-UHFFFAOYSA-N
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Description

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound with limited solubility in water . It consists of a pyrene backbone with two bromine substituents at the 1st and 6th positions . It is majorly used as an organic intermediate, OLED (organic light-emitting diodes) materials, and photoelectric material .


Synthesis Analysis

1,6-Dibromopyrene can be synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . Another method reported by J. Grimshaw and J. Trocha-Grimshaw involves the combination of pyrene with carbon tetrachloride in a three-necked round-bottom flask, to which bromine is added dropwise over five hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular formula of 1,6-Dibromopyrene is C16H8Br2 . It is a highly reactive and toxic aromatic compound, consisting of a pyrene backbone with two bromine substituents at the 1st and 6th positions .


Chemical Reactions Analysis

1,6-Dibromopyrene is utilized in organic synthesis and materials science due to its ability to undergo various reactions, such as substitution and coupling reactions . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential .


Physical And Chemical Properties Analysis

1,6-Dibromopyrene has a high melting point and low solubility in water, indicating its propensity to exist as a solid at room temperature and its limited dispersibility in aqueous environments . Its density is 1.9±0.1 g/cm3, boiling point is 469.6±18.0 °C at 760 mmHg, and vapour pressure is 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Organic Synthesis and Materials Science

    • Summary of Application : 1,6-Dibromopyrene is utilized in organic synthesis and materials science due to its ability to undergo various reactions . It’s valuable for the creation of complex organic molecules and functional materials .
    • Methods of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .
    • Results or Outcomes : The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
  • Environmental Chemistry

    • Summary of Application : Pyrene and its derivatives, including 1,6-Dibromopyrene, can be used in environmental chemistry . Its unique physical and chemical properties and air stability make it a valuable tool for studying molecular interactions and environmental processes .
    • Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Creation of Conjugated Copolymers

    • Summary of Application : 1,6-Dibromopyrene plays a crucial role in the creation of three conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity .
    • Methods of Application : The compound is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .
    • Results or Outcomes : Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Additionally, TPP3, one of the copolymers, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .
  • Organic Light-Emitting Diodes (OLED) Materials and Photoelectric Material

    • Summary of Application : 1,6-Dibromopyrene is used as an organic intermediate in OLED materials and photoelectric material .
    • Methods of Application : It, together with its 1,8- isomer, can be produced by the double bromination of pyrene with bromine .
    • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it’s likely that it contributes to the performance and efficiency of OLEDs and photoelectric devices .

Safety And Hazards

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound . It requires careful handling and proper disposal to prevent health risks and environmental contamination . Exposure to 1,6-Dibromopyrene can have adverse effects on organisms and ecosystems .

Future Directions

1,6-Dibromopyrene holds significant potential for nanodevices . It contributes to the development of materials with significant potential for iodine adsorption and the capture of metal ions from aqueous environments . The results of a study suggest that bromine substitution is one of the effective methods to modify the optical properties and improve the solution processability of organic semiconductor materials while maintaining the carrier mobility .

properties

IUPAC Name

1,6-dibromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJYPMNBNNCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182247
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibromopyrene

CAS RN

27973-29-1
Record name Pyrene, 1,6-Dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dibromopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
GD Mulligan - Organic Preparations and Procedures International, 1973 - Taylor & Francis
1-Bromo-6-hydroxymethylpyrene.-A 100 ml three-necked flask equipped with a condenser, magnetic stirrer and inlet tube for admission of dry nitrogen was flamed out and filled with dry …
Number of citations: 6 www.tandfonline.com
K Naito, Y Inada, T Sakurai, M Shimizu… - Journal of Electronic …, 2022 - Springer
Large elongated single crystals (2.91 mm × 97 μm) of 1,6-dibromopyrene were successfully obtained from solution using the slow evaporation method. Their carrier mobility was …
Number of citations: 6 link.springer.com
AH Sato, M Maeda, S Mihara, T Iwasawa - Tetrahedron letters, 2011 - Elsevier
A straightforward route to unsymmetrically functionalized pyrene derivatives is described involving the synthesis of key precursor (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane 1. In a …
Number of citations: 14 www.sciencedirect.com
D Zych - Molecules, 2019 - mdpi.com
Disubstituted pyrenes at the non-K region by the same or different (hetero)aryl groups have proven to be an increasingly interesting area of research for scientists over the last decade …
Number of citations: 26 www.mdpi.com
M Smerieri, I Píš, L Ferrighi, S Nappini, A Lusuan… - Nanoscale, 2016 - pubs.rsc.org
By a combination of scanning tunneling microscopy, X-ray spectroscopic techniques and density functional theory calculations, we prove the formation of extended patterns of parallel, …
Number of citations: 20 pubs.rsc.org
J Hu, X Jin, S Kunikane, Y Terao… - Environmental science & …, 2006 - ACS Publications
To assess the endocrine-disrupting activity stemming from the presence of pyrene in drinking water, the kinetics of chlorination of pyrene was investigated at room temperature, the …
Number of citations: 50 pubs.acs.org
J Grimshaw, J Trocha-Grimshaw - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Treatment of pyrene or 1-bromopyrene with limited amounts of bromine affords 1,6-dibromopyrene and 1,8-di-bromopyrene (not isolated pure by previous workers). Further bromination …
Number of citations: 81 pubs.rsc.org
KR Wee, HC Ahn, HJ Son, WS Han… - The Journal of …, 2009 - ACS Publications
Panchromatic 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, 2R, were obtained from Buchwald−Hartwig coupling reactions between N-phenyl-p-(R)-phenylamines and 1,6-…
Number of citations: 78 pubs.acs.org
TM Geng, C Zhang, C Hu, M Liu, YT Fei… - New Journal of …, 2020 - pubs.rsc.org
Here we present detailed evidence of highly efficient iodine capture and sensing in 1,6-disubstituted pyrene-based fluorescent conjugated microporous polymers, which were …
Number of citations: 21 pubs.rsc.org
CE Song, IN Kang, JH Kim, DH Hwang… - Journal of Polymer …, 2013 - Wiley Online Library
A set of novel conjugated polyfluorene co‐ polymers, poly[(9,9′‐didecylfluorene‐2,7‐diyl)‐co‐(4,7′‐di‐2‐thienyl‐ 2′,1′,3′‐benzothiadiazole‐5,5‐diyl)‐co‐(pyrene‐1,6‐diyl)], are …
Number of citations: 13 onlinelibrary.wiley.com

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